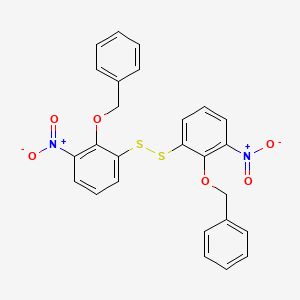
双(2-苄氧基-3-硝基苯基)二硫化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-benzyloxy-3-nitrophenyl)disulfide: is a chemical compound with the molecular formula C26H20N2O6S2 and a molecular weight of 520.58 g/mol . It is characterized by the presence of two benzyloxy groups and two nitrophenyl groups connected by a disulfide bond. This compound is primarily used in research settings and is known for its role in organic synthesis and proteomics research .
科学研究应用
Chemistry: Bis(2-benzyloxy-3-nitrophenyl)disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds . It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study protein folding and stability, as disulfide bonds play a crucial role in the structural integrity of proteins .
Medicine: While not directly used in therapeutic applications, Bis(2-benzyloxy-3-nitrophenyl)disulfide is valuable in the development of drugs that target disulfide bond formation or disruption.
Industry: The compound finds applications in the production of specialty chemicals and materials that require precise control over disulfide bond formation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide typically involves the reaction of 2-benzyloxy-3-nitrophenyl thiol with an oxidizing agent to form the disulfide bond. The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate . The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods: While specific industrial production methods for Bis(2-benzyloxy-3-nitrophenyl)disulfide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
化学反应分析
Types of Reactions: Bis(2-benzyloxy-3-nitrophenyl)disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted nitrophenyl derivatives.
作用机制
The primary mechanism of action of Bis(2-benzyloxy-3-nitrophenyl)disulfide involves the oxidation of thiol groups to form disulfide bonds . This reaction is crucial in various biochemical processes, including protein folding and stabilization. The compound acts as an oxidizing agent, facilitating the formation of disulfide bonds between cysteine residues in proteins.
相似化合物的比较
Bis(3-nitrophenyl)disulfide: This compound has a similar structure but with nitrophenyl groups in the 3-position instead of the 2-position.
Bis(2-nitrophenyl)disulfide: Similar to Bis(2-benzyloxy-3-nitrophenyl)disulfide but lacks the benzyloxy groups.
Uniqueness: Bis(2-benzyloxy-3-nitrophenyl)disulfide is unique due to the presence of benzyloxy groups, which can influence its reactivity and solubility properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
属性
IUPAC Name |
1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWRELPZIJGMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

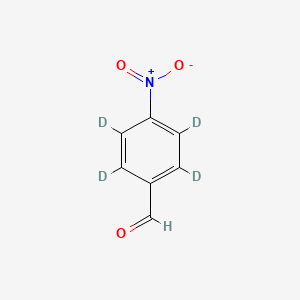
![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

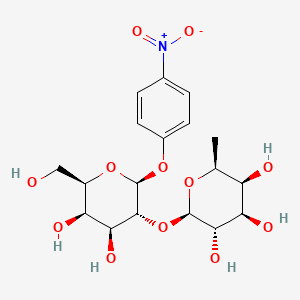
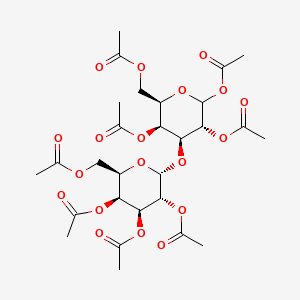
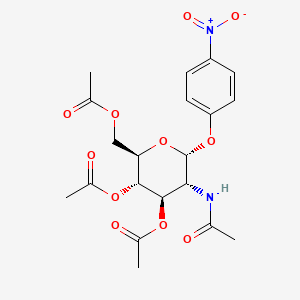
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)

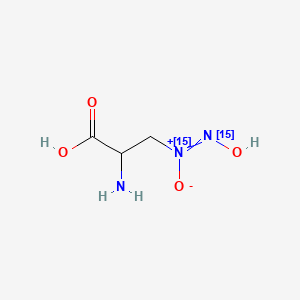
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
![prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B561881.png)
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
